![molecular formula C24H23N7O B065949 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol CAS No. 167375-24-8](/img/structure/B65949.png)
5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research. This compound is a pyrazolopyrimidine derivative that has shown potential in various biological applications.
Wirkmechanismus
The mechanism of action of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells. It also works by inhibiting the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol are still under investigation. However, studies have shown that this compound has anti-cancer activity and can inhibit the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol in lab experiments is its potential in cancer research and Alzheimer's disease treatment. However, one of the limitations is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol. One of the significant directions is the investigation of its mechanism of action. Further studies are needed to understand the biochemical and physiological effects of this compound. Another direction is the exploration of its potential in other scientific research applications, such as the treatment of other neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for this compound could also be a future direction for research.
Conclusion:
In conclusion, 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is a chemical compound that has shown potential in various scientific research applications. Its anti-cancer and Alzheimer's disease treatment potential make it a promising compound for future research. However, further studies are needed to understand its mechanism of action and explore its potential in other scientific research applications.
Synthesemethoden
The synthesis of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-bromo-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde with sodium azide to form 2-azido-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde. The second step involves the reaction of 2-azido-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde with 5-butyl-6-chloropyrazolo[1,5-a]pyrimidin-7-ol to form 5-butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol.
Wissenschaftliche Forschungsanwendungen
5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol has shown potential in various scientific research applications. One of the significant applications is in the field of cancer research. This compound has shown anti-cancer activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Eigenschaften
CAS-Nummer |
167375-24-8 |
---|---|
Produktname |
5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol |
Molekularformel |
C24H23N7O |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
5-butyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23N7O/c1-2-3-8-21-20(24(32)31-22(26-21)13-14-25-31)15-16-9-11-17(12-10-16)18-6-4-5-7-19(18)23-27-29-30-28-23/h4-7,9-14,25H,2-3,8,15H2,1H3,(H,27,28,29,30) |
InChI-Schlüssel |
VWIFTEHIYUHYQI-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CCCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Synonyme |
5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.